molecular formula C23H21N3O3S B2449943 ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 2034585-35-6

ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2449943
CAS No.: 2034585-35-6
M. Wt: 419.5
InChI Key: JOTCVEHOAIBFLY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrrolo[3,2-d]pyrimidin-2-yl group, which is a type of fused ring system found in many biologically active compounds . The molecule also contains a thioacetate group, which is a sulfur analog of an acetate group.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Derivatives

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a compound closely related to the queried chemical, undergoes various chemical transformations to produce heterocyclic systems. These compounds have demonstrated significant biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). Additionally, ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has been studied for its crystal packing features, indicating potential for material science applications (Gao et al., 2011).

Antitumor Potential

Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold, such as N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid, have shown promising results as antitumor agents. They act as dual inhibitors of dihydrofolate reductase and thymidylate synthase, crucial enzymes in cancer cell proliferation (Gangjee et al., 2005).

Synthesis and Chemical Reactions

The synthesis of related compounds, like ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, reveals the adaptability of these chemicals in creating a variety of structurally diverse molecules. These syntheses offer insights into the versatility of such compounds in organic chemistry (Mohamed, 2021).

Applications in Medicinal Chemistry

In medicinal chemistry, the structural analogues of the queried compound have been explored as inhibitors of key enzymes in biochemical pathways. For instance, N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid, a derivative, inhibits thymidylate synthase, an enzyme involved in nucleotide synthesis, indicating potential therapeutic applications (Taylor et al., 1992).

Spectroscopic Analysis and Molecular Docking

Spectroscopic analysis of compounds like ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate provides valuable insights into their electronic properties and potential interactions with biological targets. Molecular docking studies suggest inhibitory activity against certain biochemical inhibitors (El-Azab et al., 2016).

Properties

IUPAC Name

ethyl 2-[[3-(3-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-29-19(27)14-30-23-25-20-18(16-9-5-4-6-10-16)13-24-21(20)22(28)26(23)17-11-7-8-15(2)12-17/h4-13,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTCVEHOAIBFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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